5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1357740-98-7
Cat. No.: VC5794734
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.79
* For research use only. Not for human or veterinary use.
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one - 1357740-98-7](/images/structure/VC5794734.png)
Specification
CAS No. | 1357740-98-7 |
---|---|
Molecular Formula | C19H14ClN3O |
Molecular Weight | 335.79 |
IUPAC Name | 5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2 |
Standard InChI Key | VUMPULJYSCRINL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Nomenclature
5-(3-Chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one features a fused bicyclic core comprising pyrazole and pyrazinone rings. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is substituted at position 5 with a 3-chlorobenzyl group and at position 2 with a phenyl moiety. Key structural attributes include:
-
Pyrazolo[1,5-a]pyrazin-4(5H)-one core: A planar, aromatic system with tautomeric potential at the pyrazinone carbonyl group .
-
3-Chlorobenzyl substituent: Introduces electron-withdrawing effects and steric bulk at position 5, influencing receptor binding and metabolic stability .
-
Phenyl group at position 2: Enhances π-π stacking interactions in biological targets, as observed in analogous antitubercular agents .
X-ray crystallography of related compounds (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives) confirms a dominant tautomer with a sp²-hybridized carbonyl group (C=O bond length: 1.23 Å) .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically synthesized via cyclocondensation reactions. For example:
-
β-Ketoester-aminopyrazole cyclocondensation: Reacting ethyl 3-phenyl-3-oxopropanoate (β-ketoester) with 5-amino-3-(3-chlorobenzyl)-1H-pyrazole in refluxing acetic acid yields the target scaffold .
-
Post-functionalization: Subsequent halogenation or alkylation introduces substituents. Chlorination using POCl₃ followed by nucleophilic substitution with sodium methoxide generates methoxy derivatives .
Key intermediate characterization:
-
1H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, aromatic H), 5.92 (s, 1H, pyrazole H-3) .
-
13C NMR: δ 155.9 (C=O), 151.0–126.5 (aromatic carbons), 94.9 (pyrazole C-3) .
Derivative Synthesis
Analogues with varied substituents are synthesized to explore SAR:
-
C5 modifications: Replacement of 3-chlorobenzyl with alkyl/aryl groups alters lipophilicity and target engagement .
-
C2 substitutions: Electron-donating groups (e.g., -OCH₃) improve solubility but reduce antimicrobial potency in related compounds .
Pharmacological Activity
Enzyme Inhibition
Flavin monooxygenases (e.g., Rv1751) are implicated in resistance to pyrazoloheterocycles. Molecular docking studies suggest:
-
Binding affinity: ΔG = -9.2 kcal/mol for Rv1751 active site .
-
Key interactions: Hydrogen bonding with FAD cofactor and hydrophobic contacts with 3-chlorobenzyl group .
Structure-Activity Relationships
Critical SAR insights from analogous systems :
-
C5 substituents:
-
3-Chlorobenzyl: Optimal for balancing potency (Cl↑) and metabolic stability (benzyl↑).
-
Methyl groups: Reduce activity (MIC ↑ 4-fold vs. benzyl).
-
-
C2 aryl groups:
-
Phenyl: Maximizes π-stacking; nitro or amino substitutions diminish activity.
-
-
Core modifications:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume